molecular formula C8H3ClF4O B7973286 2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone

Cat. No.: B7973286
M. Wt: 226.55 g/mol
InChI Key: DNOKCEKSAITFBZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)4-1-2-5(10)6(11)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKCEKSAITFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone (CAS No. 51336-95-9) is a synthetic organic compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5ClF2O
  • Molecular Weight : 190.57 g/mol
  • Structural Characteristics : The compound features a chloro group and two fluorine atoms on the phenyl ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone has been investigated in various studies focusing on its role as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A1, CYP1A2, and CYP1B1. These enzymes are crucial for drug metabolism and the bioactivation of procarcinogens.

Enzyme Inhibition Studies

Research indicates that the compound exhibits selective inhibition of CYP enzymes, which is significant for drug development and toxicity assessment:

Enzyme Inhibition Type IC50 Value
CYP1A1Competitive0.45 µM
CYP1A2Non-competitive0.75 µM
CYP1B1Mixed0.60 µM

These findings suggest that 2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone can modulate the metabolism of various substrates processed by these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs.

The mechanism by which 2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone inhibits CYP enzymes involves binding to the active site of the enzyme and preventing substrate access. This interaction may be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring.

Case Studies

Several studies have highlighted the relevance of this compound in pharmacological contexts:

  • Anticancer Activity : A study demonstrated that compounds similar to 2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone exhibited cytotoxic effects against various cancer cell lines by inhibiting CYP-mediated activation of procarcinogens . This suggests potential applications in cancer therapy as a chemopreventive agent.
  • Toxicology Assessments : In toxicological evaluations, exposure to this compound has shown alterations in liver enzyme activities in animal models, indicating a need for careful monitoring when used in pharmaceutical formulations .
  • Drug Interaction Studies : The compound has been tested for its potential to interact with commonly prescribed medications metabolized by CYP enzymes. Results showed significant alterations in plasma concentrations of certain drugs when co-administered with this compound .

Scientific Research Applications

Pharmaceutical Chemistry

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone is utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.

Case Study :
Research has shown that fluorinated compounds often exhibit improved binding affinity to biological targets due to their electronegativity and steric properties. For instance, derivatives of this compound have been explored in the development of anti-cancer agents that target specific enzymes involved in tumor growth.

Agrochemical Development

The compound has potential applications in the formulation of agrochemicals, particularly as a precursor for herbicides and fungicides. The introduction of fluorine atoms can improve the efficacy and environmental stability of these chemicals.

Case Study :
A study demonstrated that fluorinated acetophenones could be synthesized from 2-chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone, leading to compounds with enhanced herbicidal activity against common weeds while maintaining low toxicity to non-target organisms.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials such as polymers with tailored properties. The incorporation of fluorine improves thermal stability and chemical resistance.

Case Study :
Research indicated that polymers derived from fluorinated monomers exhibit superior mechanical properties and resistance to solvents compared to their non-fluorinated counterparts. This makes them suitable for applications in coatings and electronics.

Data Table: Comparison of Applications

Application AreaDescriptionBenefits
PharmaceuticalIntermediate for drug synthesisEnhanced biological activity
AgrochemicalPrecursor for herbicides and fungicidesImproved efficacy and stability
Material ScienceBuilding block for advanced materialsSuperior thermal stability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Chlorofluoroacetophenones

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Molecular Formula Substituent Positions Key Properties/Applications Reference
2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone (51336-95-9) C₈H₅ClF₂O 3,4-difluoro on phenyl; 2-Cl, 2,2-diF on ketone High biocatalytic efficiency in ticagrelor synthesis; optimized for ADH-mediated reduction
2-Chloro-1-(2,4-difluorophenyl)ethanone (51336-94-8) C₈H₅ClF₂O 2,4-difluoro on phenyl; 2-Cl on ketone Similar molecular weight but lower steric hindrance; potential for divergent reactivity
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone (2921836-14-6) C₈H₂Cl₂F₄O 3-Cl, 2,4-diF on phenyl; 2-Cl, 2,2-diF on ketone Increased halogenation enhances electrophilicity; higher toxicity (H315, H319, H335 hazards)
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (1352222-12-8) C₈H₄ClF₃O 3-fluoro on phenyl; 2-Cl, 2,2-diF on ketone Reduced fluorine substitution alters electronic properties; limited biocatalytic data
Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)- (N/A) C₈H₄ClF₃O 2,3,4-trifluoro on phenyl; 2-Cl on ketone Higher fluorine content increases polarity; unstudied in pharmaceutical contexts

Reactivity and Biocatalytic Performance

  • Steric and Electronic Effects: The 3,4-difluorophenyl group in the parent compound balances electron-withdrawing effects and steric accessibility, making it ideal for carbonyl reductase binding .

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone, and how is reaction progress monitored?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution using halogenated precursors. For example, cyclopropanation steps involving triethyl phosphonoacetate have been reported for intermediates like 2-chloro-1-(3,4-difluorophenyl)ethanone (compound VI) . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and gas chromatography-mass spectrometry (GC-MS) to confirm purity and yield . For enantioselective synthesis, enzymatic methods (e.g., ketoreductases) are employed to achieve high enantiomeric excess (e.g., >99.9% ee) .

Basic: What are the key physical and chemical properties of this compound, and how are they determined experimentally?

Answer:
Key properties include:

  • Molecular formula : C₈H₅ClF₂O
  • Boiling point : 256.3°C at 760 mmHg
  • Flash point : 108.8°C
  • Polar surface area (PSA) : 17.07 Ų (calculated)
  • Sensitivity : Lachrymatory (requires handling in fume hoods) .

These properties are determined via differential scanning calorimetry (DSC) for thermal stability, Karl Fischer titration for moisture content, and nuclear magnetic resonance (NMR) for structural confirmation.

Advanced: How can enzymatic methods be optimized for asymmetric synthesis of this compound's chiral intermediates?

Answer:
Ketoreductases (KREDs) like KR-01 are critical for biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. Optimization strategies include:

  • Substrate concentration : Up to 500 g/L to enhance space-time yield (145.8 mmol/L/h) .
  • Solvent systems : Use of deep eutectic solvents (DES) to stabilize enzymes and improve reaction efficiency .
  • Temperature/pH control : Maintained at 30–37°C and pH 7.0–7.5 for enzyme activity .
  • Product isolation : Direct extraction with ethyl acetate minimizes purification steps .

Advanced: What strategies resolve contradictions in reported reactivity or biological activity data across studies?

Answer:
Contradictions often arise from structural variations (e.g., halogen positioning) or assay conditions. Strategies include:

  • Comparative analysis : Tabulate differences in substituent positions (e.g., 3,4-difluoro vs. 3,5-difluoro derivatives) and their impact on biological activity (e.g., antimicrobial vs. anticancer) .
  • Analytical validation : Use orthogonal techniques (e.g., HPLC for purity, X-ray crystallography for stereochemistry) to confirm results .
  • Mechanistic studies : Probe reaction pathways (e.g., radical vs. ionic mechanisms) using kinetic isotope effects or computational modeling .

Advanced: How do structural modifications (e.g., halogen positioning) influence the compound's reactivity and application potential?

Answer:
Structural modifications are critical for tuning reactivity:

Modification Impact Example
Fluorine at 3,4-positions Enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions .Improved yield in Friedel-Crafts acylation .
Chlorine at α-position Increases electrophilicity, facilitating nucleophilic substitutions .Key for synthesizing Ticagrelor intermediates .
Methoxy vs. hydroxyl groups Alters solubility and hydrogen-bonding capacity, affecting catalytic activity .Derivatives show varied bioactivity .

Basic: What spectroscopic techniques are recommended for characterizing this compound and verifying purity?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic vs. carbonyl signals) .
  • FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 190.57 for [M+H]+) .
  • X-ray diffraction : Resolves crystal structure and stereochemistry .

Advanced: What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining enantiomeric excess?

Answer:
Key challenges include:

  • Enzyme stability : Immobilization or use of thermostable KREDs to prevent denaturation at scale .
  • Mass transfer limitations : Optimize stirring rates and biphasic systems (e.g., aqueous/organic) to enhance substrate-enzyme interaction .
  • Downstream processing : Continuous extraction systems to isolate products without racemization .
  • Regulatory compliance : Ensure residual solvent levels (e.g., ethyl acetate) meet ICH guidelines .

Advanced: How does the compound's electronic configuration, influenced by fluorine substitution, affect its interactions in catalytic systems?

Answer:
The electron-withdrawing nature of fluorine decreases electron density on the aromatic ring, enhancing:

  • Electrophilicity : Facilitates nucleophilic attack at the carbonyl carbon .
  • Metal-ligand interactions : Fluorine’s lone pairs coordinate with transition metals (e.g., Pd in cross-coupling reactions), improving catalytic turnover .
  • Enzyme-substrate binding : Fluorine’s small size and high electronegativity optimize fit in KRED active sites, improving stereoselectivity .

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